Chemical structure and properties of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine
Chemical structure and properties of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine
A Comprehensive Technical Guide to 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine
Executive Summary
This technical guide provides an in-depth analysis of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine, a heterocyclic compound featuring the N-sulfonylpiperidine scaffold. This structural motif is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its presence in various biologically active molecules. This document details the compound's chemical structure, physicochemical properties, a robust and reproducible synthetic protocol, and a full suite of analytical characterization methodologies. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel sulfonamide-based compounds.
Introduction: The N-Sulfonylpiperidine Scaffold
The piperidine ring is a ubiquitous structural element in natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in drug design. When the piperidine nitrogen is incorporated into a sulfonamide linkage, forming an N-sulfonylpiperidine, the resulting moiety exhibits a unique combination of chemical stability, hydrogen bond accepting capacity, and steric influence.
Sulfonamides themselves are a cornerstone functional group in medicinal chemistry, famously represented by the sulfa class of antibiotics. The incorporation of a sulfonyl group can modulate a molecule's pharmacokinetic properties, including solubility, metabolic stability, and protein binding. Notably, the sulfonylpiperidine framework has been identified as a key component in novel antibacterial agents that function as inhibitors of Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis.[1] This highlights the therapeutic potential of this chemical class and underscores the importance of understanding the synthesis and properties of representative molecules like 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine.
This guide provides a comprehensive technical overview of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine, intended to equip researchers and drug development professionals with the foundational knowledge required to synthesize, verify, and utilize this compound in their scientific endeavors.
Chemical Structure and Physicochemical Properties
Molecular Structure
1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine is characterized by a central 4-methylpiperidine ring N-substituted with a 4-methoxybenzenesulfonyl group. The structure combines an aliphatic heterocyclic system with an aromatic sulfonyl moiety.
Physicochemical Data Summary
The fundamental properties of the molecule are summarized in the table below. This data is essential for calculating molar equivalents, interpreting analytical results, and understanding the compound's general characteristics.
| Property | Value | Source |
| IUPAC Name | 1-[(4-methoxyphenyl)sulfonyl]-4-methylpiperidine | PubChem[2] |
| Molecular Formula | C₁₃H₁₉NO₃S | PubChem[2] |
| Molecular Weight | 269.36 g/mol | PubChem[2] |
| CAS Number | 244579-99-9 | PubChem[2] |
| Physical State | Solid (predicted, typical for N-arylsulfonylpiperidines) | [3] |
| Hydrogen Bond Acceptors | 4 (3 from O, 1 from N) | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Synthesis and Purification
Synthetic Strategy: Nucleophilic Sulfonylation
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine is reliably achieved through a standard nucleophilic substitution reaction. This involves the reaction of the secondary amine, 4-methylpiperidine, with an activated sulfonylating agent, 4-methoxybenzenesulfonyl chloride. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.
Retrosynthetic Analysis: The key disconnection is the nitrogen-sulfur (N-S) bond, leading back to two commercially available or readily synthesized starting materials: 4-methylpiperidine and 4-methoxybenzenesulfonyl chloride.[4]
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis and purification of the title compound on a laboratory scale.
Reagents and Materials:
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4-Methylpiperidine
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4-Methoxybenzenesulfonyl Chloride[4]
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Triethylamine (Et₃N), anhydrous
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel (for column chromatography)
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methylpiperidine (1.0 eq.). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
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Base Addition: Add anhydrous triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C using an ice-water bath.
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Sulfonyl Chloride Addition: Dissolve 4-methoxybenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring reaction mixture at 0 °C over 15-20 minutes.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
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Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 30% ethyl acetate in hexanes).
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Final Product: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to afford 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine as a solid.
Causality and Self-Validating System
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Expertise: The use of triethylamine is critical; it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation of the 4-methylpiperidine starting material, which would render it non-nucleophilic and halt the reaction. Anhydrous conditions are preferred to prevent the hydrolysis of the reactive 4-methoxybenzenesulfonyl chloride.
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Trustworthiness: This protocol is a self-validating system. The successful synthesis as described is unequivocally confirmed by the analytical characterization methods detailed in the subsequent section. The expected spectroscopic data for the final product will be distinctly different from that of the starting materials, providing clear evidence of the chemical transformation.
Synthetic Workflow Diagram
Sources
- 1. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxy-benzenesulfonyl)-4-methyl-piperidine | C13H19NO3S | CID 2055138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
